molecular formula C10H9F2N3O B1474599 (1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1598236-40-8

(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1474599
CAS No.: 1598236-40-8
M. Wt: 225.19 g/mol
InChI Key: NJMIUGCXRHAZGT-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl alcohol is a chemical compound with the molecular formula C7H6F2O and a molecular weight of 144.12 . It’s also known by its IUPAC name, (3,5-difluorophenyl)methanol .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzyl alcohol consists of a benzene ring with two fluorine atoms at the 3 and 5 positions and a hydroxyl group attached to the benzene ring .


Physical and Chemical Properties Analysis

3,5-Difluorobenzyl alcohol has a density of 1.27 g/mL, a boiling point of 98°C to 99°C (9mmHg), and a refractive index of 1.487 . It’s a liquid at room temperature .

Scientific Research Applications

Triazole Derivatives Synthesis and Molecular Interactions

Triazole derivatives have been synthesized and characterized for various applications, demonstrating the versatility of these compounds in scientific research. A study by Ahmed et al. (2020) explored the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, focusing on their self-assembly and molecular interactions through O⋯π-hole tetrel bonding interactions. This research highlights the potential of triazole derivatives in the design of new materials and understanding of molecular interactions (Ahmed et al., 2020).

Catalysis and Chemical Reactions

Triazole compounds are also notable for their role in catalysis. For example, Tale et al. (2015) demonstrated how a triazole-based ligand could accelerate copper-catalyzed azide–alkyne cycloaddition reactions, a foundational method in click chemistry. This ligand enables dramatic rate enhancements at low catalyst loading, indicating its efficiency and potential in facilitating various chemical reactions (Tale et al., 2015). Similarly, Ozcubukcu et al. (2009) developed a tris(triazolyl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This showcases the utility of triazole derivatives in enhancing reaction conditions for chemical synthesis (Ozcubukcu et al., 2009).

Material Science and Surface Chemistry

In material science, triazole derivatives have been investigated for their corrosion inhibition properties and interaction with surfaces. Ma et al. (2017) studied the use of triazole derivatives as corrosion inhibitors for mild steel in acidic medium. These compounds were found to effectively protect steel surfaces from corrosion, highlighting their potential in material preservation and industrial applications (Ma et al., 2017).

Safety and Hazards

3,5-Difluorobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3O/c11-8-1-7(2-9(12)3-8)4-15-5-10(6-16)13-14-15/h1-3,5,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIUGCXRHAZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
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(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(3,5-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

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